3-Ethoxy-8-azabicyclo[3.2.1]octane
CAS No.: 1702129-22-3
Cat. No.: VC2892279
Molecular Formula: C9H17NO
Molecular Weight: 155.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1702129-22-3 |
|---|---|
| Molecular Formula | C9H17NO |
| Molecular Weight | 155.24 g/mol |
| IUPAC Name | 3-ethoxy-8-azabicyclo[3.2.1]octane |
| Standard InChI | InChI=1S/C9H17NO/c1-2-11-9-5-7-3-4-8(6-9)10-7/h7-10H,2-6H2,1H3 |
| Standard InChI Key | NTPOQVVCLCXFAR-UHFFFAOYSA-N |
| SMILES | CCOC1CC2CCC(C1)N2 |
| Canonical SMILES | CCOC1CC2CCC(C1)N2 |
Introduction
Structural Characteristics
Molecular Identity and Chemical Structure
3-Ethoxy-8-azabicyclo[3.2.1]octane represents a specific chemical entity characterized by the following structural parameters:
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Molecular Formula: C9H17NO
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SMILES Notation: CCOC1CC2CCC(C1)N2
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InChI: InChI=1S/C9H17NO/c1-2-11-9-5-7-3-4-8(6-9)10-7/h7-10H,2-6H2,1H3
The compound features a bicyclic framework comprising a total of eight carbon atoms arranged in a [3.2.1] bridged system. The distinguishing features include a nitrogen atom at the 8-position (forming the azabicyclo component) and an ethoxy group (C2H5O-) attached at the 3-position. This arrangement creates a molecule with specific geometric constraints and functional properties relevant to its chemical behavior.
Physical Properties and Analytical Data
The analytical profile of 3-ethoxy-8-azabicyclo[3.2.1]octane includes predicted collision cross-section (CCS) values, which are crucial parameters for analytical identification through ion mobility spectrometry and related techniques. These values provide insights into the three-dimensional structure and how the molecule behaves in various ionization states.
Table 1: Predicted Collision Cross Section Values for 3-ethoxy-8-azabicyclo[3.2.1]octane
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 156.13829 | 134.9 |
| [M+Na]+ | 178.12023 | 144.2 |
| [M+NH4]+ | 173.16483 | 144.2 |
| [M+K]+ | 194.09417 | 139.7 |
| [M-H]- | 154.12373 | 135.1 |
| [M+Na-2H]- | 176.10568 | 136.7 |
| [M]+ | 155.13046 | 135.9 |
| [M]- | 155.13156 | 135.9 |
These values demonstrate how the molecular dimensions of 3-ethoxy-8-azabicyclo[3.2.1]octane change under different ionization conditions, with protonated species ([M+H]+) showing a more compact configuration compared to metal adducts, particularly the sodium adduct ([M+Na]+) which exhibits the largest cross-sectional area.
Chemical Properties and Reactivity
Functional Group Characteristics
The chemical behavior of 3-ethoxy-8-azabicyclo[3.2.1]octane stems from its two primary functional groups: the tertiary amine and the ether moiety. The tertiary amine at the 8-position confers basic properties to the molecule, allowing it to participate in acid-base reactions and potentially serve as a hydrogen bond acceptor. Meanwhile, the ethoxy group at the 3-position introduces another hydrogen bond acceptor site while modifying the electronic distribution within the bicyclic framework.
The azabicyclo[3.2.1]octane core structure is significant in medicinal chemistry, appearing in various bioactive compounds including those with central nervous system activity. This structural motif is known to confer specific three-dimensional arrangements that can interact with biological receptors in unique ways, making derivatives of this scaffold interesting for pharmacological studies.
Related Compounds and Structural Relationships
Azabicyclo[3.2.1]octane Derivatives
The 8-azabicyclo[3.2.1]octane skeleton serves as a versatile template for numerous chemical modifications, resulting in compounds with diverse properties and applications. Related structures found in the scientific literature include:
3-Thia-8-azabicyclo[3.2.1]octane
This analog features a sulfur atom at the 3-position rather than a carbon with an ethoxy substituent. With a molecular formula of C6H11NS and a molecular weight of 129.23 g/mol, this compound represents a significant structural modification to the basic scaffold . The replacement of a carbon-carbon bond with a carbon-sulfur bond alters the electronic properties and potentially the biological activity of the molecule.
3-Cyano-8-substituted-8-azabicyclo[3.2.1]octanes
These compounds feature a cyano group at the 3-position instead of an ethoxy group, along with various substituents at the 8-position nitrogen. They have been identified as valuable intermediates in the synthesis of certain insecticides, highlighting the potential applications of this scaffold in agricultural chemistry .
Complex Derivatives
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